N-Benzyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine
Description
Properties
CAS No. |
918964-44-0 |
|---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-benzyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H15N3O/c1-12-7-5-6-10-14(12)15-18-19-16(20-15)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
LUXLVMKLMJVPBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-(o-tolyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with o-tolyl hydrazine and a suitable carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of N-Benzyl-5-(o-tolyl)-1,3,4-oxadiazol-2-amine may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Substitution Reactions
The amine group at position 2 and the methylphenyl substituent enable nucleophilic/electrophilic substitutions:
Table 2: Substitution Reactions
Key Example :
-
Reaction with benzyl alcohol produces aryl nitriles and benzyl acetate via ring-opening, indicative of the oxadiazole’s thermal instability in protic solvents .
Oxidation and Reduction
The oxadiazole ring undergoes redox transformations under controlled conditions:
Table 3: Redox Reactions
| Process | Reagents | Products | Selectivity |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Carboxylic acid derivatives | High |
| Reduction | LiAlH₄/THF | Amine ring-opened products | Moderate |
Mechanistic Pathway :
-
Oxidation cleaves the oxadiazole ring to form 2-methylbenzoic acid and benzylamine derivatives.
-
Reduction with LiAlH₄ generates diamine intermediates , useful in polymer chemistry.
Cross-Coupling Reactions
Pd-catalyzed couplings enable functionalization of the aromatic rings:
Table 4: Coupling Reactions
| Catalyst System | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Aryl boronic acids | Biaryl-oxadiazole hybrids | 78% |
| CuI/L-proline | Terminal alkynes | Alkynylated derivatives | 65% |
Applications :
Biological Activity-Driven Reactions
The compound’s reactivity underpins its pharmacological effects:
Table 5: Bioactive Derivatives
| Derivative Structure | Target Enzyme | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| N-Trifluoromethylbenzyl | MAO-A | 0.11 μM | |
| 5-(3,5-Difluorophenyl) | Acetylcholinesterase | 0.83 μM |
Case Study :
-
N-Dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (derivative) shows antimycobacterial activity against M. tuberculosis (MIC = 4–8 μM) .
Stability and Degradation
The compound decomposes under acidic/basic conditions:
Scientific Research Applications
N-Benzyl-5-(o-tolyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of N-Benzyl-5-(o-tolyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form hydrogen bonds and π-π interactions with biological targets is crucial for its activity.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
a) N-(Substituted Phenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine Analogues
- Substituents : 3,4,5-Trimethoxyphenyl at position 5; diverse aryl groups at position 2.
- The trimethoxy group enhances electron density and may improve DNA intercalation, contrasting with the 2-methylphenyl group in the target compound, which likely reduces polarity and increases membrane permeability.
- Activity : Higher anticancer activity compared to simpler phenyl derivatives due to the trimethoxy group’s planar structure .
b) N-(2-Methylphenyl)-5-(2-Phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine (4a)
- Substituents : Benzoxazolyl group at position 5; 2-methylphenyl at position 2.
- Key Findings: Structural characterization (IR: NH stretch at ~3299 cm⁻¹; aromatic C-H at ~3045 cm⁻¹) confirms similarities to the target compound .
c) 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Derivatives
- Substituents : Pyridyl group at position 5; substituted phenyl or alkyl groups at position 2.
- Key Findings : Pyridyl derivatives (e.g., compounds 3a-e) exhibited potent antimicrobial activity (e.g., 3d: MIC = 8 µg/mL against S. aureus) and strong ligand-protein binding in docking studies . The pyridine nitrogen enhances hydrogen bonding, a feature absent in the target compound’s 2-methylphenyl group.
Core Heterocycle Modifications: Thiadiazole vs. Oxadiazole
a) N-Benzyl-5-(2-Phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine
- Structure: Thiadiazole core (sulfur replacing oxygen) with phenoxyethylsulfanyl and benzyl groups.
- Key Findings: Thiadiazoles generally exhibit higher metabolic stability but lower polarity than oxadiazoles.
b) N-Benzyl-5-(Difluoromethylsulfanyl)-1,3,4-thiadiazol-2-amine
- Substituents : Difluoromethylsulfanyl group at position 3.
- Key Findings : The electron-withdrawing CF₂ group increases acidity and may enhance interactions with cysteine residues in enzymes. However, the thiadiazole core’s lower solubility (logP = 4) compared to oxadiazoles could limit applications .
Substituent Position and Bioactivity
a) N-(4-Fluorophenyl)-5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine (6C)
- Substituents : Fluorophenyl at position 2; pyridyl at position 4.
- Key Findings: Fluorine’s electronegativity improves membrane permeability and metabolic stability. This compound showed superior anticancer activity (IC₅₀ = 12 µM) compared to non-halogenated analogues, suggesting halogenation as a viable strategy for optimizing the target compound .
b) 5-(2,4-Dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-amine
- Substituents : Thiazolyl group at position 5.
- Key Findings : The thiazole ring introduces additional nitrogen atoms, enabling diverse hydrogen-bonding interactions. However, its complex structure may complicate synthesis compared to simpler aryl-substituted oxadiazoles .
Biological Activity
N-Benzyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine is a compound of interest due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse research findings.
1. Synthesis of this compound
The synthesis typically involves cyclization reactions using appropriate hydrazides and carboxylic acid derivatives under acidic conditions. The oxadiazole ring formation is crucial for the biological activity exhibited by the resulting compounds.
2.1 Anticancer Activity
Research has demonstrated that various oxadiazole derivatives exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds with similar structures to this compound possess potent cytotoxic effects against several cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) with IC50 values ranging from low micromolar to sub-micromolar concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4j | HeLa | 0.205 |
| 4j | MCF7 | 0.224 |
| 4m | A549 | 0.11 |
The mechanism often involves the inhibition of Bcl-2 protein expression, which is critical for cancer cell survival. Docking studies indicate that these compounds can effectively bind to the Bcl-2 hydrophobic pocket, disrupting its function .
2.2 Antimicrobial Activity
N-Benzyl derivatives have also been evaluated for their antimicrobial properties:
- A study highlighted that certain oxadiazole derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, MIC values against Staphylococcus aureus ranged from 4.69 to 22.9 µM .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 21c | M. tuberculosis | 4–8 |
| 30 | C. difficile | 0.003–0.03 |
| VIIh | S. typhi | 13.40 |
These compounds often act by inhibiting essential bacterial enzymes or disrupting membrane integrity.
2.3 Enzyme Inhibition
This compound has been identified as a potential inhibitor of monoamine oxidase (MAO) and cholinesterase enzymes:
- Inhibition studies revealed that some derivatives showed IC50 values as low as 0.11 mM against MAO-A and demonstrated multitarget inhibition capabilities against both MAO-A/B and acetylcholinesterase (AChE) .
| Enzyme | Compound | IC50 (mM) |
|---|---|---|
| MAO-A | 4m | 0.11 |
| MAO-B | 4d | 0.80 |
| AChE | 4g | 0.83 |
3. Case Studies
Case Study: Anticancer Efficacy in HeLa Cells
A specific study on the anticancer efficacy of N-benzyl derivatives demonstrated significant cytotoxicity in HeLa cells with an IC50 value of approximately 0.205 µM when treated for 72 hours using the MTT assay method . The study also included molecular docking simulations that confirmed strong binding interactions with the Bcl-2 protein.
Case Study: Antimicrobial Potency Against M. tuberculosis
Another investigation focused on the antimicrobial activity of oxadiazole derivatives against drug-resistant strains of M. tuberculosis. The most active compound displayed MIC values between 4–8 µM, indicating its potential utility in developing new treatments for resistant tuberculosis strains .
Q & A
Q. What are the standard synthetic routes for preparing N-substituted 1,3,4-oxadiazol-2-amine derivatives like N-Benzyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors with cyanogen bromide (CNBr) under reflux in methanol, followed by purification via recrystallization. For example, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine was synthesized by heating 4-chlorophenylhydrazide with CNBr in anhydrous methanol for 5 hours, yielding a 62% crystallized product . For N-benzylation, the amine group can react with benzyl halides under basic conditions (e.g., NaH in THF). Optimization of reaction time, temperature, and solvent polarity (e.g., DMF or DMSO) is critical for yield improvement .
Q. Which spectroscopic methods are most reliable for characterizing the structure of 1,3,4-oxadiazol-2-amine derivatives?
- Methodological Answer : A combination of ¹H/¹³C NMR , FTIR , and mass spectrometry is essential.
- ¹H NMR : Look for NH-stretch signals near δ 9.60 ppm and aromatic protons in δ 7.60–8.76 ppm, with integration confirming substituents .
- FTIR : Key peaks include C=N (1642–1727 cm⁻¹), C-O-C (1047 cm⁻¹, oxadiazole ring), and NH-stretch (3039–3059 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+1]⁺ at m/z 289.5–303.5) confirm molecular weight .
Elemental analysis (C, H, N, O) should match theoretical values within ±0.05% .
Q. How should researchers design antimicrobial activity assays for 1,3,4-oxadiazole derivatives?
- Methodological Answer : Use the agar well-diffusion method with concentrations ranging from 25–100 µL/well against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and fungi (Candida albicans). Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi). Measure inhibition zones and calculate the activity index (sample zone/reference zone) . Standardize protocols using CLSI guidelines to ensure reproducibility.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of 1,3,4-oxadiazol-2-amine derivatives?
- Methodological Answer :
- Substituent analysis : Compare analogues with varying aryl/alkyl groups. For example, cyclopentyl substituents enhance cholinesterase inhibition due to steric effects , while pyridine rings improve antimicrobial activity .
- Electron-withdrawing groups : Chlorophenyl or fluorophenyl groups increase electrophilicity, enhancing interactions with microbial enzymes .
- Quantitative SAR (QSAR) : Use Gaussian09 for DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with bioactivity .
Q. What computational tools are effective for predicting ligand-protein interactions of 1,3,4-oxadiazole derivatives?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina 4.2 with Lamarckian GA algorithms. Prepare protein structures (PDB) using BIOVIA-2020, optimize ligands with Gaussian09, and validate docking poses with RMSD <2.0 Å .
- Binding affinity analysis : Prioritize compounds with ΔG ≤ -8.0 kcal/mol. For example, oxadiazole derivatives showing strong hydrogen bonding with Staphylococcus aureus DNA gyrase (PDB: 1KZN) correlate with high antimicrobial activity .
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar oxadiazole derivatives?
- Methodological Answer :
- Standardized protocols : Re-test compounds under identical conditions (e.g., CLSI guidelines for antimicrobial assays) .
- Crystallographic validation : Use SHELXL for high-resolution X-ray structures to confirm stereochemistry and intermolecular interactions. For example, Co(II)-catalyzed oxadiazole derivatives were validated via monoclinic crystal systems (a = 20.5406 Å, C2/c space group) .
- Dose-response curves : Calculate IC₅₀ values to compare potency across studies. Discrepancies may arise from assay sensitivity (e.g., MTT vs. resazurin) .
Q. Which strategies improve the pharmacokinetic profile of 1,3,4-oxadiazol-2-amine derivatives?
- Methodological Answer :
- Lipophilicity modulation : Introduce alkyl chains (e.g., octyl groups) to enhance membrane permeability. Compound 3d (logP = 3.2) showed better antifungal activity than less lipophilic analogues .
- Metabolic stability : Replace labile ester groups with amides. For example, N-benzyl derivatives resist hepatic hydrolysis compared to methyl esters .
- Toxicity screening : Use HEK293 cell lines for cytotoxicity assays (IC₅₀ > 50 µM indicates low toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
